

# Decanoyl-RVKR-CMK: A Comparative Guide to a Broad-Spectrum Furin Inhibitor

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## Compound of Interest

Compound Name: Decanoyl-RVKR-CMK

Cat. No.: B607572

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Decanoyl-RVKR-CMK** with other notable furin inhibitors, supported by experimental data and detailed protocols. Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins, making it a significant target in various pathologies, including viral infections and cancer.

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (**Decanoyl-RVKR-CMK**) is a synthetic, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases (PCs).<sup>[1][2]</sup> Its mechanism of action involves the formation of a covalent bond with the active site of these enzymes, effectively blocking their proteolytic activity.<sup>[3]</sup> This guide will delve into the quantitative performance of **Decanoyl-RVKR-CMK** against other furin inhibitors, detail the experimental methodologies used to generate this data, and visualize the key cellular pathways and experimental workflows.

## Performance Comparison of Furin Inhibitors

The efficacy of a furin inhibitor is determined by its potency ( $K_i$  and  $IC_{50}$  values), selectivity against other proteases, and its activity in cellular and antiviral assays ( $EC_{50}$  and  $CC_{50}$  values). The following tables summarize the quantitative data for **Decanoyl-RVKR-CMK** and other selected furin inhibitors.

### Table 1: In Vitro Inhibition Constants ( $K_i$ ) against Furin and Other Proprotein Convertases

Inhibitor	Furin (Ki, nM)	PC1/3 (Ki, nM)	PC2 (Ki, nM)	PACE4 (Ki, nM)	PC5/6 (Ki, nM)	PC7 (Ki, nM)	Referen ce(s)
Decanoyl -RVKR- CMK	~1	2.0	0.36	3.6	0.12	0.12	<a href="#">[1]</a>
Phenylac etyl-Arg- Val-Arg- 4- amidinob enzylami de (MI- 701)	0.81	0.75	6154	0.6	1.6	312	<a href="#">[4]</a>
4- guanidin omethyl- phenylac etyl-Arg- Tle-Arg- 4- amidinob enzylami de (MI- 1148)	0.0055	-	-	-	-	-	<a href="#">[5]</a>
MI-1851	0.0101 (pM)	-	-	-	-	-	<a href="#">[5]</a>
BOS-318	-	-	-	-	-	-	<a href="#">[1]</a>
Nona-D- arginine	1.3	-	-	-	-	-	<a href="#">[6]</a>

Note: '-' indicates data not available in the cited sources.

**Table 2: In Vitro Half-Maximal Inhibitory Concentration (IC50) against Furin**

Inhibitor	Furin (IC50, nM)	Reference(s)
Decanoyl-RVKR-CMK	1.3 ± 3.6	[1]
BOS-318	-	[1]
SSM-3	54	[7]
Compound 4 (1,3-thiazol-2-ylaminosulfonyl scaffold)	17600 ± 2300	[8]
Dicoumarol (DC4)	1.1 (Ki, μM)	[9]

Note: '-' indicates data not available in the cited sources.

**Table 3: Antiviral Activity and Cytotoxicity**

Inhibitor	Virus	Cell Line	EC50 / IC50	CC50	Selectivity Index (SI = CC50/EC50)	Reference(s)
Decanoyl-RVKR-CMK	SARS-CoV-2	-	57 nM (IC50, plaque reduction)	-	-	[10]
Decanoyl-RVKR-CMK	Zika Virus (ZIKV)	Vero	18.59 μM (IC50)	>100 μM	>5.38	[11][12]
Decanoyl-RVKR-CMK	Japanese Encephalitis Virus (JEV)	Vero	19.91 μM (IC50)	>100 μM	>5.02	[11][12]

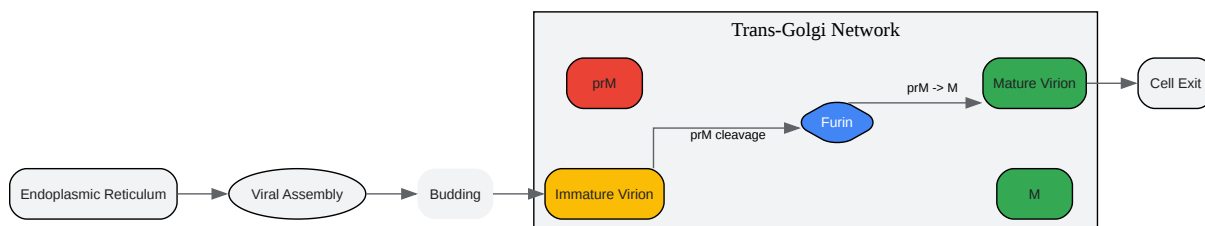
Note: '-' indicates data not available in the cited sources. EC50 refers to the half-maximal effective concentration in cellular assays, while IC50 here refers to the half-maximal inhibitory concentration in a plaque reduction assay.

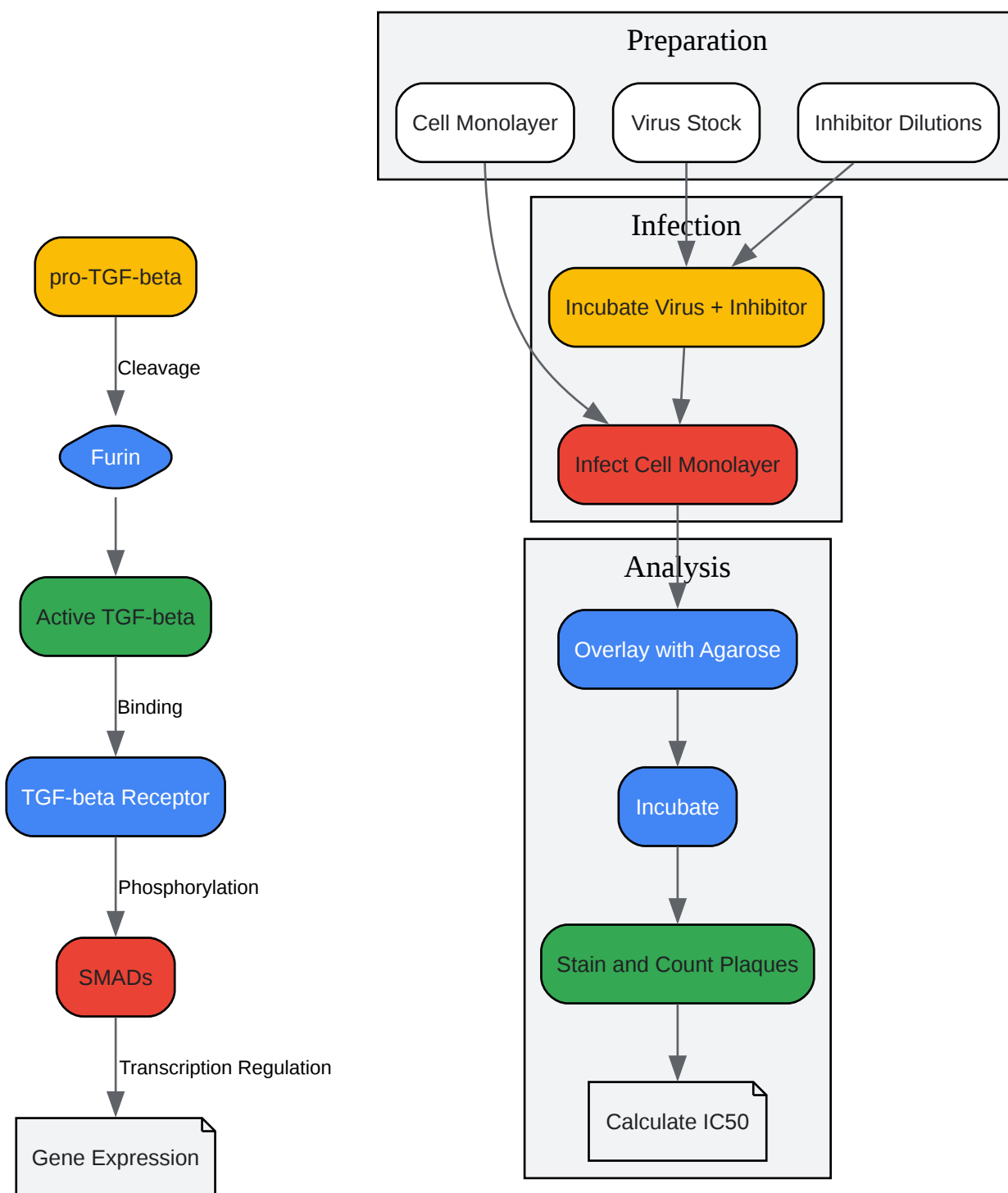
## Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and experimental procedures.

### Furin-Mediated Processing of Viral Glycoproteins

Furin plays a pivotal role in the maturation of viral envelope proteins, a critical step for viral infectivity. The diagram below illustrates the processing of the precursor membrane protein (prM) of flaviviruses like Zika and Japanese Encephalitis virus.





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